

Technical Support Center: Improving Enrupatinib Solubility for In Vitro Experiments

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Compound of Interest

Compound Name: *Enrupatinib*

Cat. No.: *B15578944*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with **enrupatinib** solubility during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is **enrupatinib** and what are its basic chemical properties?

Enrupatinib, also known as EI-1071, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3][4][5] It is classified as a small molecule kinase inhibitor with antineoplastic and anti-inflammatory activities.[3][5] Key chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C27H26N6O3	[1]
Molecular Weight	482.53 g/mol	[2]
CAS Number	2222689-47-4	[2]

Q2: What is the recommended solvent for creating **enrupatinib** stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of **enrupatinib**. [2][6] It is advisable to use high-purity, anhydrous

DMSO to prevent compound degradation.[6][7]

Q3: What is the solubility of **enrupatinib** in DMSO?

Enrupatinib is highly soluble in DMSO. A concentration of 100 mg/mL (207.24 mM) can be achieved with the aid of ultrasonication and warming to 60°C.[2] It is important to note that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is recommended.[2]

Q4: How should **enrupatinib** stock solutions be stored?

For long-term stability, **enrupatinib** stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][8] The solid powder form of **enrupatinib** should be stored at -20°C for up to 3 years.[2]

Troubleshooting Guide

Problem: My **enrupatinib** precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer.

This is a common issue for many poorly soluble kinase inhibitors and occurs when the compound's kinetic solubility in the aqueous medium is exceeded.[6][7]

Solutions:

Strategy	Description	Key Considerations
Lower Final Concentration	The simplest approach is to reduce the final working concentration of enrupatinib in your assay.[6]	This may not always be feasible depending on the required experimental dosage.
Optimize Dilution Technique	Add the DMSO stock to the aqueous buffer, not the other way around.[8] Mix vigorously immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[8]	This can help prevent localized high concentrations that lead to precipitation.
Use Solubility Enhancers	Incorporate a small amount of a non-ionic surfactant or a co-solvent into your aqueous buffer.	See the table below for specific examples and recommended concentrations.
Adjust Buffer pH	For compounds with ionizable groups, adjusting the pH of the aqueous buffer can improve solubility.[7][8]	This is only suitable if the experimental system can tolerate a pH change.
Sonication	Briefly sonicating the final diluted solution can help break up small precipitates and re-dissolve the compound.[6][8]	Be cautious as prolonged sonication can generate heat and potentially degrade the compound.
Gentle Warming	Gently warming the solution to 37°C may aid in dissolution.[7][8]	Ensure that enrupatinib is stable at this temperature for the duration of your experiment.

Solubility Enhancers for In Vitro Assays

Enhancer	Type	Recommended Final Concentration	Notes
Tween-20 or Triton X-100	Non-ionic surfactant	~0.01%	Can help maintain the inhibitor in solution.[6]
Tween-80 or Pluronic® F-68	Non-ionic surfactant	Varies, start low	Often used to prevent precipitation in aqueous media.[7]
Ethanol or Polyethylene Glycol (PEG)	Co-solvent	<1%	A small percentage of a water-miscible co-solvent can improve solubility.[6]

Important Note: Always keep the final concentration of any organic solvent (like DMSO) in your assay as low as possible (ideally <0.5%, and not exceeding 1%) to avoid off-target effects on cells or enzymes.[6][7] Always include a vehicle control (your final buffer with the same concentration of DMSO and any other solubility enhancers) in your experiments.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Enrupatinib** Stock Solution in DMSO

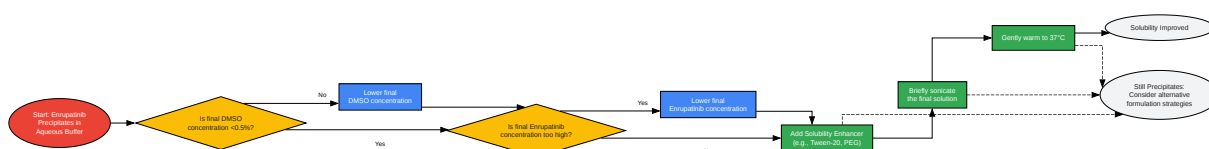
- **Weigh the Compound:** Carefully weigh the required amount of solid **enrupatinib** powder. For 1 mL of a 10 mM solution, you will need 4.825 mg of **enrupatinib** (Molecular Weight: 482.53 g/mol).
- **Add Solvent:** Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the **enrupatinib** powder.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes.
- **Sonication and Warming (if necessary):** If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.[7][8] For **enrupatinib**, warming to 60°C may be required for higher concentrations.[2]

- Storage: Once fully dissolved, create single-use aliquots and store them at -20°C or -80°C, protected from light and moisture.[7]

Protocol 2: Serial Dilution of **Enrupatinib** for Cell-Based Assays

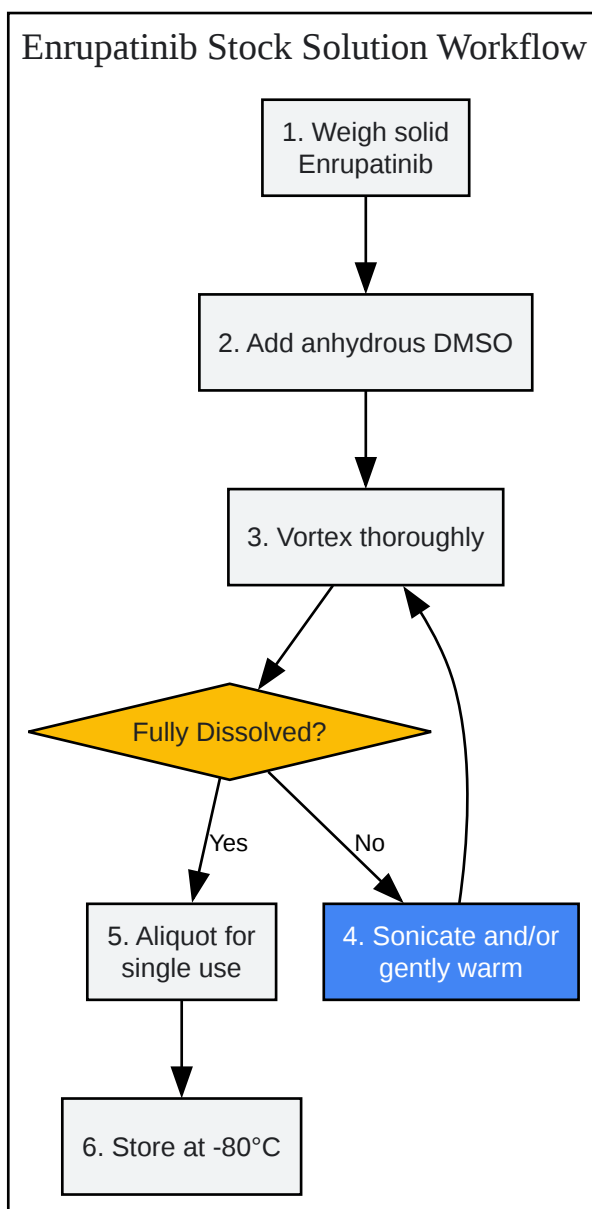
- Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[8]
- Final Dilution in Aqueous Buffer: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[8]
- Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[8]
- Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically $\leq 0.1\%$).[8]

Visualizations



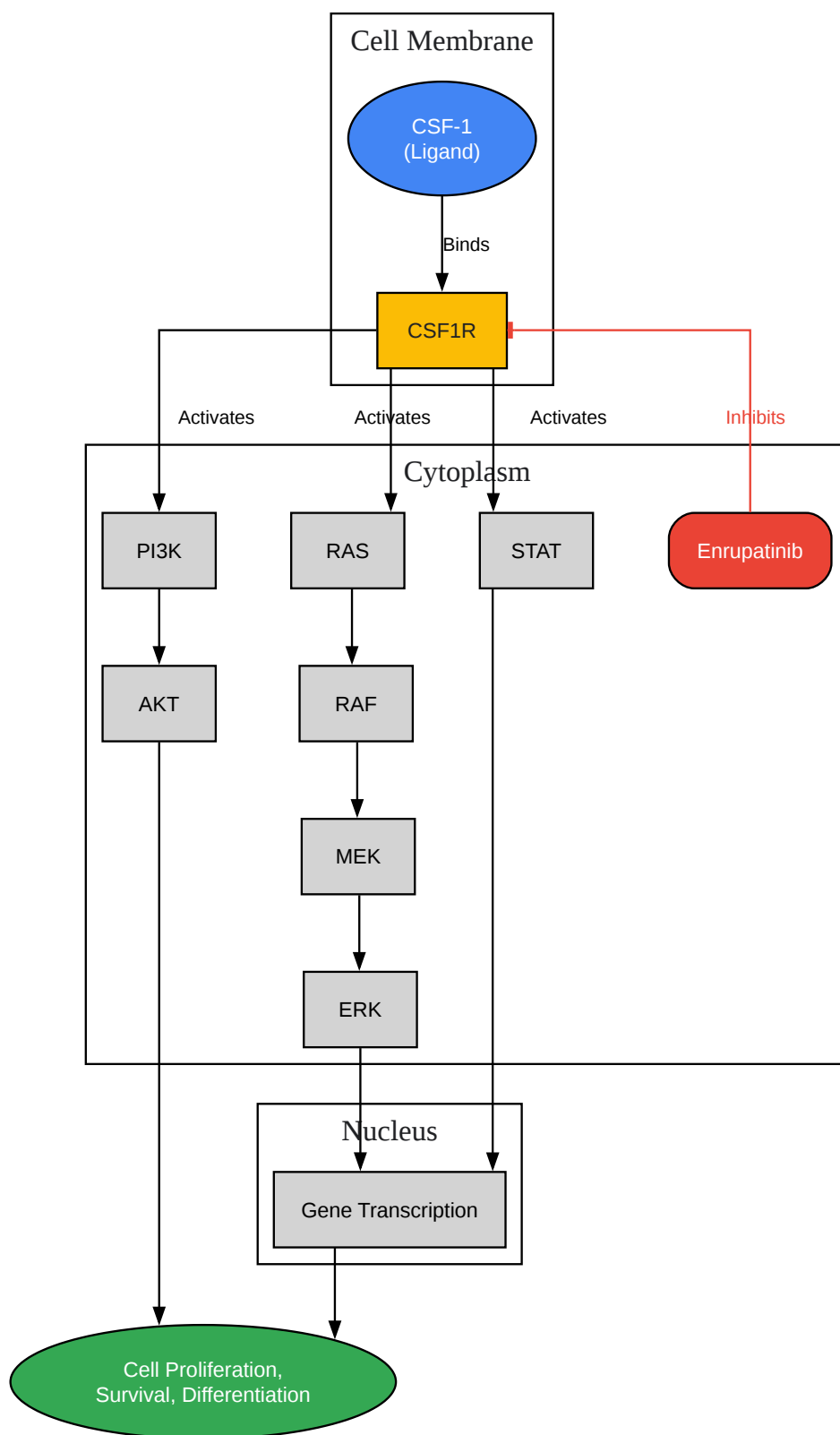
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Caption: Troubleshooting workflow for **enrupatinib** precipitation.



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Caption: Workflow for preparing **enrupatinib** stock solution.



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Caption: Simplified CSF1R signaling pathway inhibited by **enrupatinib**.

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